molecular formula C23H15Cl2N3O4 B2404186 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole CAS No. 477712-57-5

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole

Cat. No.: B2404186
CAS No.: 477712-57-5
M. Wt: 468.29
InChI Key: TXUGKFXKWWZLNI-UHFFFAOYSA-N
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Description

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-Dichlorophenylmethanol: This intermediate is synthesized through the chlorination of phenylmethanol using chlorine gas under controlled conditions.

    Formation of 3-[(2,4-Dichlorophenyl)methoxy]phenylhydrazine: This step involves the reaction of 2,4-dichlorophenylmethanol with phenylhydrazine in the presence of a catalyst such as hydrochloric acid.

    Cyclization to Form Pyrazole Ring: The intermediate 3-[(2,4-Dichlorophenyl)methoxy]phenylhydrazine undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the pyrazole ring.

    Introduction of the Nitrophenyl Group: The final step involves the reaction of the pyrazole intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole: can be compared with similar compounds such as:

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O4/c24-18-7-4-17(21(25)13-18)14-32-20-3-1-2-16(12-20)22-10-11-27(26-22)23(29)15-5-8-19(9-6-15)28(30)31/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUGKFXKWWZLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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